molecular formula C16H18FN3O3S B562833 N-(4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide-d6 CAS No. 1216862-95-1

N-(4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide-d6

Cat. No. B562833
M. Wt: 357.433
InChI Key: WOCOTUDOVSLFOB-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide-d6, also known as N-(4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide-d6, is a useful research compound. Its molecular formula is C16H18FN3O3S and its molecular weight is 357.433. The purity is usually 95%.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of N-(4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide-d6 can be achieved through a multistep process involving the use of various reagents and catalysts. The key steps in the synthesis pathway include the formation of the pyrimidine ring, introduction of the formyl group, attachment of the fluorophenyl group, and the final incorporation of the deuterium isotope.

Starting Materials
Isopropylamine, Methyl methanesulfonate, Methanol, Hydrochloric acid, Sodium hydroxide, 4-Fluorobenzaldehyde, Ethyl acetoacetate, Acetic anhydride, Sodium acetate trihydrate, Deuterium oxide

Reaction
Step 1: Synthesis of 6-isopropylpyrimidine-2,4-diamine by reacting isopropylamine with ethyl acetoacetate in the presence of acetic anhydride and sodium acetate trihydrate as a catalyst., Step 2: Formylation of the pyrimidine ring by reacting 6-isopropylpyrimidine-2,4-diamine with 4-fluorobenzaldehyde in the presence of methanol and hydrochloric acid as a catalyst., Step 3: Attachment of the fluorophenyl group by reacting the product from Step 2 with methyl methanesulfonate in the presence of sodium hydroxide as a catalyst., Step 4: Incorporation of the deuterium isotope by reacting the product from Step 3 with deuterium oxide in the presence of a deuterium exchange catalyst., Step 5: Final purification of the product by recrystallization or column chromatography.

properties

IUPAC Name

N-[4-(4-fluorophenyl)-5-formyl-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3S/c1-10(2)14-13(9-21)15(11-5-7-12(17)8-6-11)19-16(18-14)20(3)24(4,22)23/h5-10H,1-4H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCOTUDOVSLFOB-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=NC(=NC(=C1C=O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide-d6

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